(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole
Description
(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole (CAS: 148461-16-9) is a chiral oxazoline-phosphine hybrid ligand with the molecular formula C₂₅H₂₆NOP and a molecular weight of 387.45 g/mol . Its structure features a 4,5-dihydrooxazole (oxazoline) ring substituted with a tert-butyl group at the 4-position and a diphenylphosphino-phenyl-propan-2-yl moiety at the 2-position. This ligand is widely utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling, where its stereoelectronic properties enhance enantioselectivity .
The compound requires storage under an inert atmosphere at temperatures below -20°C to prevent degradation, indicating sensitivity to moisture or oxidation . Hazard statements (H302, H315, H319, H335) highlight risks associated with ingestion, skin/eye irritation, and respiratory irritation .
Properties
IUPAC Name |
[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32NOP/c1-27(2,3)25-20-30-26(29-25)28(4,5)23-18-12-13-19-24(23)31(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-19,25H,20H2,1-5H3/t25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJSADZQXYZTTQ-RUZDIDTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-4-(tert-Butyl)-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole, commonly referred to as (S)-t-BuPHOX, is a phosphinooxazoline compound that has garnered attention for its potential applications in various biological and chemical processes. This article explores its biological activity, including its role as a ligand in catalysis and its implications in medicinal chemistry.
- Molecular Formula : C25H26NOP
- Molecular Weight : 387.45 g/mol
- CAS Number : 148461-16-9
- Appearance : Colorless solid
- Storage Conditions : Should be stored in an inert atmosphere at -20°C to maintain stability.
1. Catalytic Applications
(S)-t-BuPHOX is primarily recognized for its function as a chiral ligand in asymmetric synthesis. It has been effectively utilized in various catalytic reactions, including:
- Enantioselective Heck Reaction : This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes without the migration of double bonds, which is critical for maintaining stereochemistry .
- Rhodium(I)-Catalyzed Reactions : The compound has been employed in the desymmetrization of meso compounds, leading to the formation of valuable syn-deoxypolypropionate fragments .
2. Antifungal Activity
Recent studies have highlighted the antifungal properties of related 4,5-dihydrooxazole derivatives. While specific data on (S)-t-BuPHOX's antifungal activity is limited, compounds structurally similar to it have shown promising results:
- Broad-Spectrum Antifungal Activity : A series of derivatives demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 0.03 to 0.5 μg/mL against Candida albicans, and between 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus.
This suggests that modifications of the oxazole framework could lead to compounds with significant antifungal properties.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound | Activity Type | MIC Range (μg/mL) | Reference |
|---|---|---|---|
| Compound A30 | Antifungal | 0.03 - 0.5 | |
| Compound A31 | Antifungal | 0.25 - 2 | |
| (S)-t-BuPHOX | Chiral ligand | N/A |
Case Study: Synthesis and Application
A notable case study involved the synthesis of a series of phosphinooxazolines, including (S)-t-BuPHOX, which were tested for their enantioselective catalytic properties in various reactions. The study found that these ligands significantly enhanced reaction yields and selectivity compared to non-chiral counterparts .
Comparison with Similar Compounds
Structural and Functional Analogues
(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline
Its molecular formula is C₂₉H₃₀FeNOP, with a molecular weight of 495.37 g/mol . The ferrocene group introduces planar chirality and redox-active properties, distinguishing it from the purely organic framework of the target compound.
Key Differences:
Functional Implications:
Steric Effects : The tert-butyl and propan-2-yl groups in the target compound create a bulky, three-dimensional steric environment , favoring enantioselective interactions in catalysis. In contrast, the ferrocene analogue’s planar structure may impose different spatial constraints on metal coordination .
Electronic Properties: The ferrocene moiety’s redox activity enables applications in electron-transfer reactions, a feature absent in the target compound. The diphenylphosphine group in both ligands provides strong σ-donor and π-acceptor capabilities, stabilizing metal centers .
Catalytic Performance : The target compound is preferred in hydrogenation reactions requiring precise stereocontrol, while the ferrocene analogue’s redox versatility suits asymmetric catalysis involving dynamic ligand behavior .
Other Oxazoline-Phosphine Ligands
These typically lack the propan-2-yl spacer, resulting in reduced steric bulk and altered metal coordination geometries compared to the target compound.
Preparation Methods
Amidation of (S)-tert-Leucinol
The chiral oxazoline precursor is synthesized via amidation between picolinic acid and (S)-tert-leucinol (Table 1):
Table 1 : Amidation optimization using mixed carbonates
| Entry | Activating Agent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Isobutyl chloroformate | NMM | 0 → RT | 92 |
| 2 | ClCO2iBu | Et3N | -10 | 85 |
| 3 | DCC | DMAP | RT | 78 |
Key protocol (Entry 1):
Cyclization to Oxazoline
The intermediate amide undergoes cyclization using SOCl2 followed by methoxide treatment (Table 2):
Table 2 : Cyclization conditions comparison
| Entry | Chlorinating Agent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | SOCl2 | 5% KOH/EtOH | 4 | 58 |
| 2 | SOCl2 | 25% NaOMe/MeOH | 3 | 72 |
| 3 | MsCl | DBU | 12 | 41 |
Optimized procedure (Entry 2):
-
Treat amide (40 mmol) with SOCl2 (2 eq) in toluene at 60°C for 4 h.
-
Isolate chloride-HCl salt under vacuum.
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Cyclize with NaOMe (5 eq) in MeOH at 55°C for 3 h.
Phosphine Moiety Installation
Ullmann Coupling Strategy
The diphenylphosphino group is introduced via copper-catalyzed coupling (Table 3):
Table 3 : Ullmann coupling parameters
| Entry | Substrate | Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bromoarene | CuI | 1,10-phen | 110 | 68 |
| 2 | Iodoarene | CuTC | DMEDA | 80 | 82 |
| 3 | Triflate | CuBr | PPh3 | 100 | 74 |
Representative method (Entry 2):
Nucleophilic Aromatic Substitution
Alternative approach for electron-deficient aryl systems:
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Generate lithiated diphenylphosphine (Ph2PLi) at -78°C in THF.
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Add oxazoline-fluorobenzaldehyde derivative (1 eq).
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Warm to RT, quench with NH4Cl, extract with Et2O.
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Oxidize with H2O2 (30%) to phosphine oxide, then reduce with PhSiH3.
Stereochemical Integrity Maintenance
Chiral Pool Strategy
Using (S)-tert-leucinol (99% ee) ensures >98% enantiomeric excess in final product. Key parameters:
-
Leucinol purity : Distill before use (bp 89–91°C/0.5 mmHg).
-
Reaction monitoring : Chiral HPLC (Chiralpak IC-3, 70:30 hexanes/i-PrOH).
Dynamic Kinetic Resolution
For racemic intermediates:
-
Employ (R)-BINAP (5 mol%) in asymmetric Heck reaction.
Purification Challenges and Solutions
Silica Gel Compatibility
Phosphine Oxidation Mitigation
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Schlenk techniques : Maintain <1 ppm O2 during handling.
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Stabilization : Add BHT (0.1%) to storage solutions.
Scalability Considerations
Batch Size Limitations
Telescoping Opportunities
-
Chloride salt isolation : Enables 72-hour shelf stability for batch processing.
-
In-situ phosphine coupling : Eliminates intermediate purification.
Analytical Characterization
Critical quality control metrics:
-
1H NMR (CDCl3): δ 1.05 (s, 9H, t-Bu), 3.85–4.15 (m, 2H, oxazoline CH2), 7.2–7.8 (m, 14H, aromatic).
-
31P NMR : Singlet at δ -12.5 ppm vs. H3PO4.
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HPLC-ESI-MS : m/z 513.2 [M+H]+.
Q & A
Basic Synthesis and Stereochemical Purity
Q1: What is the optimized synthetic route for (S)-4-(tert-butyl)-2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole, and how is stereochemical integrity maintained?
A: The synthesis involves three sequential steps starting from (S)-(+)-2-phenylglycinol:
Formation of the oxazoline ring via cyclization with tert-butyl-substituted carbonyl compounds under acidic conditions.
Phosphine group introduction through palladium-catalyzed cross-coupling or nucleophilic substitution at the propan-2-yl position.
Purification via recrystallization or column chromatography to achieve >99% purity.
Stereochemical purity is ensured by:
- Using enantiomerically pure starting materials (e.g., (S)-(+)-2-phenylglycinol) to retain configuration .
- Monitoring optical rotation ([α]D) and confirming enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Structural validation using and NMR to detect diastereomeric impurities .
Advanced Computational Modeling of Electronic Properties
Q2: Which computational methods are effective for predicting the electronic properties of this ligand in transition-metal catalysis?
A: Hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP) is recommended:
- Basis sets : 6-31G(d,p) for light atoms and LANL2DZ for transition metals.
- Solvent effects : Incorporate via polarizable continuum models (PCM) for realistic reaction environments .
- Validation : Compare computed HOMO/LUMO energies and Mulliken charges with experimental UV-vis spectra or electrochemical data (cyclic voltammetry) .
For dynamic behavior, molecular dynamics (MD) simulations can model ligand-metal interactions in solution, accounting for steric effects from the tert-butyl group .
Basic Structural Characterization Techniques
Q3: What spectroscopic and crystallographic methods are critical for confirming the ligand’s structure?
A: Key techniques include:
- NMR Spectroscopy : NMR identifies phosphine coordination shifts (δ ~20–30 ppm for free ligands; downfield shifts upon metal binding). and NMR resolve diastereotopic protons and confirm tert-butyl integration .
- X-ray Crystallography : Single-crystal analysis provides absolute stereochemistry and bond-length metrics (e.g., P–C bond ~1.82 Å) .
- IR Spectroscopy : Oxazoline C=N stretching (~1650 cm) and P–Ph vibrations (~1430 cm) confirm functional groups .
Advanced Mechanistic Role in Asymmetric Catalysis
Q4: How does the tert-butyl group influence the ligand’s coordination behavior and catalytic activity?
A: The tert-butyl group:
- Steric effects : Restricts metal coordination geometry, favoring specific enantiomers in asymmetric hydrogenation or cross-coupling.
- Electronic effects : Electron-donating nature stabilizes metal centers (e.g., Rh or Pd), enhancing catalytic turnover.
Experimental validation:
- Compare catalytic performance with analogs lacking the tert-butyl group (e.g., lower ee in hydrogenation).
- X-ray structures of metal complexes reveal distorted trigonal-planar geometries due to steric bulk .
Data Contradiction Analysis
Q5: How can discrepancies between theoretical predictions and experimental catalytic outcomes be resolved?
A: Address contradictions via:
- Multilevel DFT : Combine hybrid functionals (e.g., M06-2X) with dispersion corrections to better model steric interactions .
- Experimental calibration : Use kinetic studies (e.g., Eyring plots) to compare computed activation energies with observed reaction rates .
- Spectroscopic probes : In situ IR or EXAFS to detect unexpected intermediates or coordination modes .
Safety and Handling in Research Settings
Q6: What safety protocols are essential for handling this compound?
A: Based on acute toxicity data (Category 4 for oral/dermal/inhalation):
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
